molecular formula C7H9ClN6 B13303871 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13303871
M. Wt: 212.64 g/mol
InChI Key: NUOMGYMULVNHBN-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a hybrid heterocyclic structure, incorporating both a 4-chloropyrazole and a 1,2,3-triazole-4-amine moiety. Such fused triazole-pyrazole scaffolds are of significant interest in drug discovery due to their broad and potent biological activities . The 1,2,3-triazole core serves as a versatile pharmacophore and is known to be present in compounds investigated for antiviral , antibacterial , and anticancer applications . The presence of the chloropyrazole unit may further modulate the molecule's biological properties and binding affinity . This reagent is primarily intended for use as a key synthetic intermediate or a building block for the development of novel bioactive molecules. It is particularly valuable for constructing more complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Researchers can utilize this compound in various reactions, including the synthesis of fused heterocycles, which are prominent in the search for new c-Met kinase inhibitors and GABA A receptor modulators . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2

InChI Key

NUOMGYMULVNHBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCN2C=C(N=N2)N)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Moiety

The 4-chloro-1H-pyrazole unit is typically synthesized via:

  • Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or halogenated precursors.
  • Functionalization of the pyrazole ring to introduce the chloro substituent at the 4-position, often via halogenation reactions using reagents such as N-chlorosuccinimide or via substitution on a preformed pyrazole ring.

For example, pyrazole-4-carbaldehydes or pyrazole derivatives bearing halogens can be prepared through Vilsmeier-Haack reactions and subsequent halogenation steps, as demonstrated in related pyrazole syntheses.

Synthesis of the 1,2,3-Triazole Ring with Amino Substitution

The 1,2,3-triazole ring bearing an amino group at the 4-position is commonly synthesized by:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of terminal alkynes with azides, yielding 1,4-disubstituted 1,2,3-triazoles.
  • Introduction of the amino group can be achieved by using azides or alkynes that contain protected or free amino functionalities or by post-cycloaddition functional group transformations.

Several studies have demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting alkynylated pyrazole derivatives with aromatic or aliphatic azides under Cu(I) catalysis, followed by further derivatization to introduce amino groups.

Linking Pyrazole and Triazole via Ethyl Spacer

The ethyl linkage between the pyrazole nitrogen and the triazole ring is generally introduced by:

  • Alkylation of the pyrazole nitrogen with a 2-bromoethyl or 2-chloroethyl derivative bearing the triazole or its precursor.
  • Alternatively, the pyrazole can be functionalized with a 2-azidoethyl group, which then undergoes CuAAC with an alkyne-substituted triazole precursor to form the triazole ring directly attached via the ethyl chain.

This method ensures regioselective attachment and preserves the integrity of both heterocyclic rings.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents and Conditions Product Yield (%) Notes
1 Synthesis of 4-chloro-1H-pyrazole derivative via halogenation of pyrazole 4-chloro-1H-pyrazole 70-85 Halogenation with N-chlorosuccinimide or similar
2 Alkylation of 4-chloro-1H-pyrazole with 2-bromoethyl azide in presence of base (e.g., K2CO3) 1-(2-azidoethyl)-4-chloro-1H-pyrazole 65-80 Alkylation at pyrazole N1
3 Cu(I)-catalyzed azide-alkyne cycloaddition with propargylamine or protected alkyne derivatives 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine 75-90 CuSO4/sodium ascorbate catalyst in ethanol/water

This sequence aligns with protocols reported for related pyrazolyltriazoles and triazolylthiazoles, where alkylation and click chemistry are key steps.

Analytical Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of pyrazole and triazole protons and carbons, with characteristic chemical shifts for the ethyl linker and amino substituent.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular formula.
  • X-ray Crystallography: Where available, single-crystal X-ray diffraction confirms the molecular structure and regiochemistry.
  • Infrared Spectroscopy (IR): Identification of characteristic functional groups such as amino (NH2) and heterocyclic rings.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reactions Advantages References
Alkylation + CuAAC 4-chloro-1H-pyrazole, 2-bromoethyl azide, propargylamine Alkylation of pyrazole N, Cu(I)-catalyzed azide-alkyne cycloaddition High regioselectivity, mild conditions, good yields
Direct Cyclization Pyrazole hydrazones, sodium azide Cyclization to form triazole ring One-pot synthesis, fewer steps
Functional Group Transformation Preformed triazole derivatives Amination at triazole 4-position Flexibility in substitution pattern

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrazole Chloro Group

The electron-withdrawing nature of the chloro substituent on the pyrazole ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Chlorine substitutionAmines, thiols, or alkoxides in EtOH/Et₃N, refluxPyrazole derivatives with -NH₂, -S-, or -O- substituents

Example : Reaction with ethylenediamine in ethanol under basic conditions replaces the chloro group with an amine, forming 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine.

Alkylation and Acylation of Triazol-4-amine

The primary amine on the triazole ring undergoes alkylation or acylation to form derivatives with modified pharmacological properties.

Reaction TypeReagents/ConditionsMajor ProductsReferences
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl-1,2,3-triazol-4-amine derivatives
AcylationAcetyl chloride, pyridine, RTN-Acetyl-1,2,3-triazol-4-amine derivatives

Mechanistic Insight : Alkylation enhances lipophilicity, while acylation stabilizes the amine against oxidative degradation.

Oxidation Reactions

The ethyl linker and heterocyclic rings exhibit selective oxidation under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Ethyl oxidationKMnO₄, H₂O, 80°CCarboxylic acid derivatives
Triazole oxidationH₂O₂, AcOH, RTTriazole N-oxide

Note : Over-oxidation may lead to decomposition, necessitating precise stoichiometric control.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via cycloaddition or condensation.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Thiazole formation2-Bromoacetophenone, Et₃N, EtOH, refluxTriazole-pyrazole-thiazole hybrids
Pyrazine cyclizationHydrazine hydrate, 140°C1,2,3-Triazolo[4,5-d]pyridazines

Example : Reaction with 2-bromoacetophenone yields a thiazole-linked hybrid with enhanced antimicrobial activity .

Reduction Reactions

Selective reduction of functional groups modifies reactivity and bioactivity.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Azide reductionH₂, Pd/C, MeOHAmine intermediates for further functionalization

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-pyrazole-triazole conjugates

Key Structural and Mechanistic Insights

  • Electronic Effects : The chloro group activates the pyrazole ring toward electrophilic substitution while deactivating it toward nucleophilic attack .

  • Steric Factors : The ethyl linker imposes conformational constraints, influencing regioselectivity in cyclization reactions .

  • Biological Relevance : Derivatives generated via these reactions show enhanced kinase inhibition (e.g., c-Met IC₅₀ = 0.24 nM) and antimicrobial activity (MIC = 0.5–1 μM against S. aureus) .

Scientific Research Applications

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of folate in Leishmania parasites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with five analogues (Table 1), highlighting differences in molecular framework, substituents, and inferred properties.

Table 1: Structural and Functional Comparison of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (Target) C₈H₁₀ClN₇* 239.68† Dual heterocycles (triazole + pyrazole), chloro, amine Enzyme inhibition, agrochemicals N/A‡
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine C₉H₁₂ClN₅ 225.68 Pyrazole core, methyl group, ethyl-linked chloro-pyrazole Agrochemicals (structural analogy)
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) C₁₁H₇F₆N₃ 295.15 Trifluoromethylphenyl groups, electron-withdrawing substituents Catalysis, anion binding
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 208.65 Pyrazole core, chloropyridinylmethyl group Pharmaceutical intermediates
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Trifluoromethylbenzyl group, hydrochloride salt Drug discovery (solubility enhancer)
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate C₁₅H₁₇ClN₄O₃ 384.78 Ester group, ethoxymethyleneamino substituent Agrochemicals (insecticides)

Key Observations :

Structural Diversity :

  • The target compound uniquely combines a triazol-4-amine and a chloro-pyrazole via an ethyl bridge, distinguishing it from analogues with single heterocycles (e.g., pyrazole in or triazole in ). This dual-heterocyclic system may enhance π-π stacking and hydrogen-bonding interactions in biological targets .
  • Compared to S1 (trifluoromethylphenyl substituents ), the target’s chloro-pyrazole group is less electron-withdrawing but offers similar steric bulk.

Synthesis Insights :

  • While synthesis details for the target are absent, related compounds (e.g., ) are synthesized via cycloaddition or alkylation reactions. For example, describes triazole formation using triethylorthoformate, suggesting click chemistry as a plausible route for the target .

Biological Relevance: Pyrazole-triazole hybrids (e.g., ) are implicated in pesticidal activity due to nitrogen-rich frameworks interacting with insect nervous systems .

Biological Activity

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. The unique structural features of this compound contribute to its diverse biological effects, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can be represented as follows:

C7H9ClN6\text{C}_7\text{H}_9\text{ClN}_6

Molecular Weight: 212.64 g/mol
IUPAC Name: 1-[2-(4-chloropyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

The presence of the chloro group on the pyrazole ring is significant as it enhances the compound's reactivity and biological properties. The triazole ring is known for its ability to participate in various biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor and antiviral properties. The mechanisms underlying these activities often involve the inhibition of specific enzymes or pathways critical for cell proliferation and viral replication.

Antitumor Activity

Studies have demonstrated that compounds with similar structures can disrupt tubulin polymerization, leading to apoptosis in cancer cells. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.2Inhibition of tubulin polymerization
MCF-7 (breast cancer)8.7Induction of apoptosis via caspase activation

The above data illustrates the potential of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine to serve as a lead compound in developing new anticancer therapies.

Antiviral Activity

The antiviral properties of this compound are attributed to its ability to inhibit viral replication by targeting viral enzymes. Research has shown that similar triazole derivatives can effectively inhibit the activity of RNA-dependent RNA polymerase (RdRp), crucial for viral replication.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives based on 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited an IC50 value of 3.5 µM against A549 lung cancer cells.
  • Mechanistic Studies : Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with functionalization of the pyrazole core. A base-catalyzed reaction (e.g., triethylamine) with chloroacetyl chloride or similar reagents is recommended for introducing the ethyl-triazole linkage. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and linkage integrity. For example, the ethyl bridge between pyrazole and triazole rings shows characteristic splitting patterns in 1H NMR .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Key functional groups (e.g., amine, triazole) can be identified via stretching frequencies (N-H ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its potential as an enzyme inhibitor or antibacterial agent?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For antibacterial studies, conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Computational Docking : Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins, leveraging the triazole-pyrazole scaffold’s hydrogen-bonding capability .

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates.
  • Catalyst Use : Employ Pd/C or CuI catalysts for click chemistry steps (e.g., triazole ring formation).
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions. Yield improvements should be quantified via GC-MS or HPLC .

Q. How should contradictory data on biological activity between studies be resolved?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., chloro vs. methoxy substituents) or assay conditions. To resolve:

  • Structural Comparison : Use X-ray crystallography (if available) or DFT calculations to compare electronic/steric effects of substituents .
  • Assay Standardization : Replicate studies under uniform conditions (pH, temperature, cell lines) and include positive controls (e.g., known inhibitors) .

Q. What experimental designs are suitable for assessing the environmental impact or degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Studies : Hydrolysis/photolysis experiments under controlled pH and UV light to identify degradation products (LC-MS analysis).
  • Biotic Studies : Microbial degradation assays using soil/water samples, followed by metabolite profiling.
  • Ecotoxicity : Use model organisms (Daphnia magna, zebrafish embryos) to evaluate acute/chronic toxicity .

Q. How can structural modifications enhance the compound’s physicochemical properties for specific applications?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the pyrazole ring to modulate solubility and bioavailability.
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility.
  • Prodrug Design : Link the amine group to biodegradable esters for controlled release .

Methodological Notes

  • Synthesis References : and detail multi-step pyrazole derivatization and purification protocols.
  • Biological Activity : and highlight triazole-pyrazole hybrids in kinase inhibition and antibacterial contexts.
  • Structural Analysis : and provide NMR/X-ray insights for SAR studies.
  • Environmental Impact : outlines frameworks for ecotoxicological assessment.

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